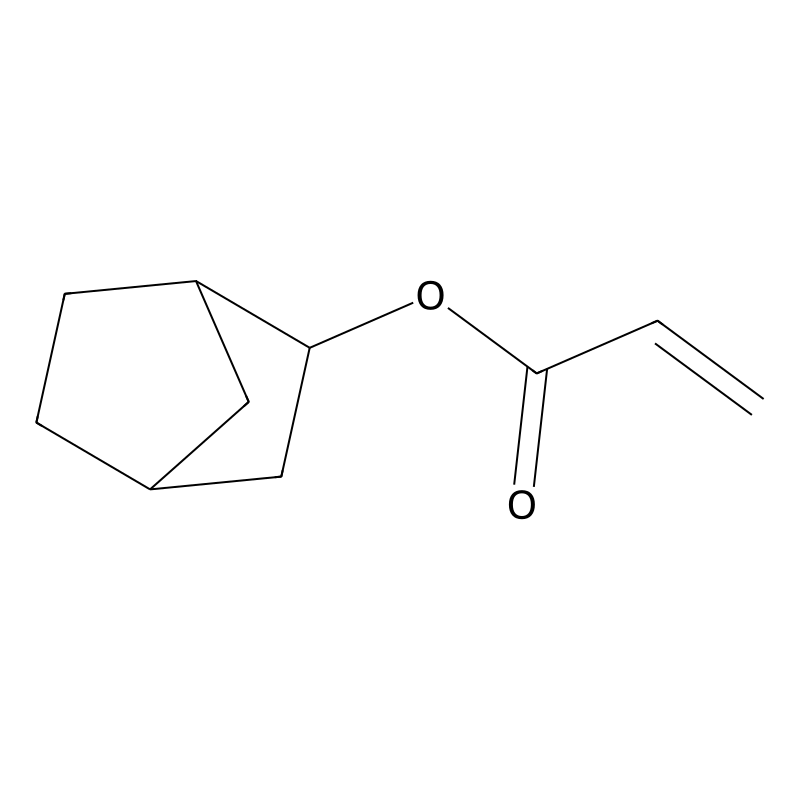

Acrylic acid, 2-norbornyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Acrylic acid, 2-norbornyl ester, also known as 2-norbornyl acrylate, is an organic compound with the molecular formula and a molar mass of approximately 166.22 g/mol. This compound belongs to the family of acrylates, which are esters derived from acrylic acid. It features a bicyclic structure derived from norbornane, which contributes to its unique physical and chemical properties. The compound is characterized by its double bond, which is typical of acrylates, making it reactive and useful in various chemical applications .

- Polymerization: The compound can participate in free radical polymerization due to the presence of the vinyl group. This reaction is crucial for producing polymers used in coatings, adhesives, and sealants.

- Esterification: It can react with alcohols to form higher esters, which can modify its properties and expand its application range.

- Hydrolysis: In the presence of water and under acidic or basic conditions, acrylic acid, 2-norbornyl ester can hydrolyze back to acrylic acid and norbornanol.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Acrylic acid, 2-norbornyl ester can be synthesized through several methods:

- Direct Esterification: This method involves the reaction of acrylic acid with norbornanol in the presence of an acid catalyst. The reaction typically requires heating to facilitate ester formation.

- Transesterification: This process involves exchanging the ester group of another acrylate with norbornanol in the presence of a catalyst.

- Radical Polymerization: Acrylic acid can be polymerized with norbornene derivatives under radical conditions to yield acrylic acid esters.

These methods allow for the efficient production of acrylic acid, 2-norbornyl ester while maintaining control over reaction conditions to optimize yield and purity .

Acrylic acid, 2-norbornyl ester finds numerous applications across various industries:

- Adhesives and Sealants: Due to its excellent adhesion properties and flexibility, it is widely used in formulating adhesives for packaging and construction.

- Coatings: It is incorporated into coatings for its durability and resistance to environmental factors.

- Polymers: As a monomer, it is used in producing specialty polymers that require specific mechanical or thermal properties.

- Textiles: The compound can be utilized in textile treatments to enhance water repellency or stain resistance.

These applications leverage the unique properties imparted by the norbornyl structure combined with the reactivity of the acrylic group .

Interaction studies involving acrylic acid, 2-norbornyl ester primarily focus on its reactivity with other chemicals and its biological interactions. Research has indicated that acrylates can interact with proteins and nucleic acids due to their electrophilic nature. Such interactions may lead to modifications that could affect biological functions or contribute to toxicity.

In industrial applications, understanding how this compound interacts with other materials (e.g., fillers or plasticizers) is crucial for optimizing formulations in adhesives and coatings .

Several compounds share structural similarities with acrylic acid, 2-norbornyl ester. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Acrylic Acid | Simple structure; widely used as a monomer | |

| Methyl Acrylate | Commonly used in polymer production | |

| Ethyl Acrylate | Similar reactivity; used in coatings and adhesives | |

| Butyl Acrylate | Known for flexibility; used in sealants |

Uniqueness of Acrylic Acid, 2-Norbornyl Ester:

Acrylic acid, 2-norbornyl ester is unique due to its bicyclic structure derived from norbornane, which imparts distinct physical properties such as increased rigidity compared to linear acrylates. This structural characteristic enhances its performance in specific applications like high-performance coatings and adhesives where mechanical strength is critical .

XLogP3

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H317: May cause an allergic skin reaction [Warning Sensitization, Skin]

Pictograms

Irritant